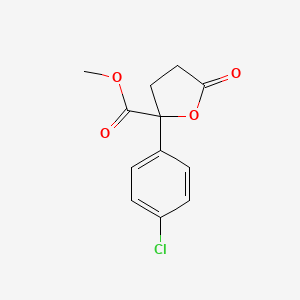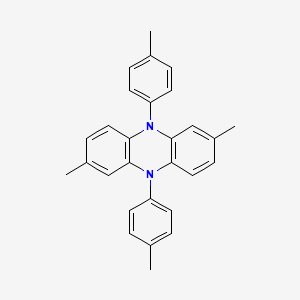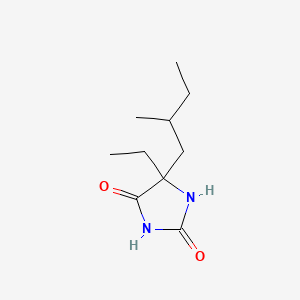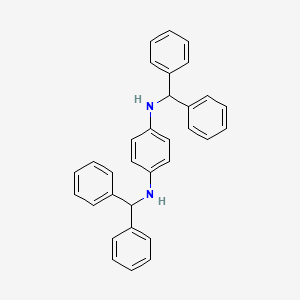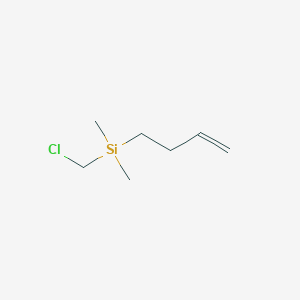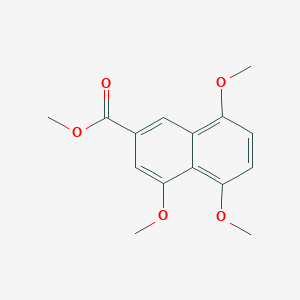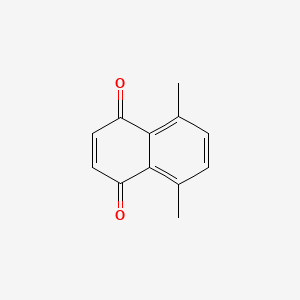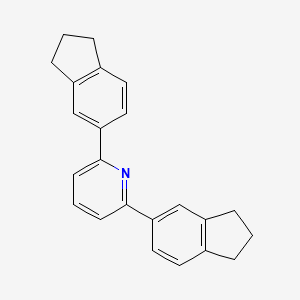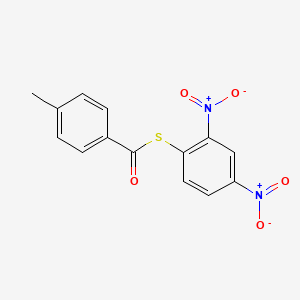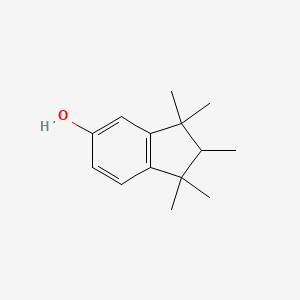
Silanol, phenylenebis[dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanol, phenylenebis[dimethyl-: is a compound with the chemical formula C10H18O2Si2 . It contains a silanol functional group, which is characterized by the connectivity Si–O–H. This compound is part of the organosilanol family, which includes compounds with one or more organic residues attached to silicon atoms. Silanols are often used as intermediates in organosilicon chemistry and silicate mineralogy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silanol, phenylenebis[dimethyl- can be synthesized through the hydrolysis of halosilanes, alkoxysilanes, or aminosilanes. The most common reactants are chlorosilanes, which react with water to form silanols and hydrochloric acid:
R3Si–Cl+H2O→R3Si–OH+HCl
For more forcing reagents, such as alkali, fluorosilanes can be used. Alkoxysilanes are slower to hydrolyze compared to silyl ethers, but silyl acetates are faster and less aggressive .
Industrial Production Methods: Industrial production of silanol-functional silicones involves the hydrolysis of chlorosilanes under controlled conditions. Low molecular weight silanol fluids are produced by kinetically controlled hydrolysis, while higher molecular weight fluids can be prepared by equilibrating low molecular weight silanol fluids with cyclics or through equilibrium polymerization under pressure .
Analyse Chemischer Reaktionen
Types of Reactions: Silanol, phenylenebis[dimethyl- undergoes various chemical reactions, including:
Oxidation: Silanols can be oxidized to form siloxanes.
Reduction: Silanols can be reduced to form silanes.
Substitution: Silanols can undergo substitution reactions with halides to form silyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidants include air, peracids, dioxiranes, and potassium permanganate.
Reduction: Metal catalysts are often used for the reduction of silanols.
Substitution: Halides such as chlorosilanes are commonly used in substitution reactions.
Major Products:
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Silyl halides
Wissenschaftliche Forschungsanwendungen
Silanol, phenylenebis[dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of organosilicon compounds.
Biology: Utilized in the study of silicon-based biochemistry.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Applied in the production of silicones and other silicon-based materials
Wirkmechanismus
The mechanism of action of silanol, phenylenebis[dimethyl- involves its ability to form hydrogen bonds due to the presence of the Si–O–H group. This allows it to interact with various molecular targets and pathways, including those involved in the formation of siloxanes and other silicon-based compounds .
Vergleich Mit ähnlichen Verbindungen
- Trimethylsilanol
- Diphenylsilanediol
- Silanetriols
Comparison: Silanol, phenylenebis[dimethyl- is unique due to its specific structure, which includes two hydroxyl groups and a six-membered aromatic ring. This structure allows it to engage in unique chemical reactions and interactions compared to other silanols .
Eigenschaften
CAS-Nummer |
29036-28-0 |
|---|---|
Molekularformel |
C10H18O2Si2 |
Molekulargewicht |
226.42 g/mol |
IUPAC-Name |
hydroxy-[2-[hydroxy(dimethyl)silyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C10H18O2Si2/c1-13(2,11)9-7-5-6-8-10(9)14(3,4)12/h5-8,11-12H,1-4H3 |
InChI-Schlüssel |
OPDDSVYHVVZKIW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1[Si](C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
